molecular formula C7H17NO6S B1221597 DIPSO CAS No. 68399-80-4

DIPSO

Cat. No.: B1221597
CAS No.: 68399-80-4
M. Wt: 243.28 g/mol
InChI Key: XCBLFURAFHFFJF-UHFFFAOYSA-N
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Description

DIPSO is a zwitterionic buffer commonly used in biochemical and molecular biology research. It is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in scientific studies.

Mechanism of Action

Target of Action

It’s known that dipso can interfere with meiotic regulation in mouse oocytes .

Pharmacokinetics

It’s known that this compound is a zwitterionic buffer with a useful ph range from 70 to 82 , which could influence its absorption and distribution in the body.

Result of Action

It’s known that this compound can interfere with meiotic regulation in mouse oocytes , suggesting it may have effects on cell division and growth.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. As a zwitterionic buffer, this compound has a useful pH range from 7.0 to 8.2 . This means that the efficacy and stability of this compound could be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with enzymes, proteins, and other biomolecules to stabilize the pH of the reaction environment. This compound is particularly effective in maintaining pH levels in the range of 6.0 to 8.0, which is critical for the optimal activity of many enzymes. For example, it is often used in the preparation of enzyme assays, where it helps to maintain the enzyme’s activity by preventing pH fluctuations .

Cellular Effects

The effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid on various types of cells and cellular processes are significant. It influences cell function by stabilizing the pH of the intracellular environment, which is essential for maintaining cellular homeostasis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that the pH remains within a narrow range, thereby preventing the denaturation of proteins and enzymes .

Molecular Mechanism

At the molecular level, 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid exerts its effects through its buffering capacity. It can bind to hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH. This interaction helps to maintain the stability of the reaction environment, which is crucial for the proper functioning of enzymes and other biomolecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to maintain pH stability over extended periods .

Dosage Effects in Animal Models

The effects of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid can vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is involved in various metabolic pathways, particularly those related to pH regulation and buffering. It interacts with enzymes and cofactors that are involved in maintaining the acid-base balance within cells. This compound can affect metabolic flux and metabolite levels by stabilizing the pH, which is essential for the proper functioning of metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its interactions with these transporters and proteins, which can affect its overall distribution within the cell .

Subcellular Localization

The subcellular localization of 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its buffering capacity and its interactions with other biomolecules, thereby affecting its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPSO typically involves the reaction of 2-aminoethanol with epichlorohydrin, followed by sulfonation. The reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DIPSO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DIPSO has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIPSO is unique due to its specific pH range and buffering capacity, making it particularly suitable for applications requiring precise pH control. Its zwitterionic nature also provides stability in various experimental conditions, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20887355
Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68399-80-4
Record name 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
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Record name Dipso
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Record name 68399-80-4
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Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Record name 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-
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Record name 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid
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Record name DIPSO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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